2-Propenoic acid, 3-(3-methylphenyl)-, ethyl ester
Description
Chemical Structure and Properties 2-Propenoic acid, 3-(3-methylphenyl)-, ethyl ester (IUPAC name: ethyl (E)-3-(3-methylphenyl)acrylate) is a substituted cinnamate ester characterized by a meta-methyl group on the phenyl ring. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol (calculated). The compound features an α,β-unsaturated ester structure (CH₃-C₆H₄-CH=CH-COOCH₂CH₃), which confers reactivity typical of acrylate derivatives, such as susceptibility to nucleophilic attack and participation in Michael addition reactions.
Potential applications include use in fragrances, flavorings, or as intermediates in pharmaceuticals, though specific uses for this derivative require further research.
Properties
IUPAC Name |
ethyl (E)-3-(3-methylphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-14-12(13)8-7-11-6-4-5-10(2)9-11/h4-9H,3H2,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRJPDCUZPIHFK-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design
This method, inspired by the industrial-scale synthesis of 3,3-dimethyl methyl acrylate, employs a Brønsted acidic ionic liquid (IL) as a recyclable catalyst. The reaction between 3-(3-methylphenyl)acrylic acid and ethanol proceeds via Fischer esterification, with the IL facilitating proton transfer and suppressing side reactions.
Catalyst Selection
Continuous-Flow Process
The reaction is conducted in a reflux-distillation apparatus to remove water and shift equilibrium toward product formation. Methanol (used in the original patent) is replaced with ethanol, and the IL is retained in the reaction kettle for reuse.
Optimized Conditions
Distillation and Recycling
After completion, the mixture is distilled to isolate ethyl 3-(m-tolyl)acrylate (b.p. 130–135°C). The IL remains in the reactor, and excess ethanol is recovered via fractional distillation, achieving a closed-loop solvent system.
Scale-Up Advantages
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Energy Efficiency : Integrated distillation reduces separation steps.
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Waste Minimization : IL reuse and ethanol recycling align with green chemistry metrics.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(3-methylphenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: 3-(3-methylphenyl)acrylic acid.
Reduction: 3-(3-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Industrial Applications
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Chemical Intermediate :
- Ethyl 3-(3-methylphenyl)acrylate serves as a key intermediate in the synthesis of various polymers and copolymers. Its unique structure allows it to participate in polymerization reactions, making it valuable in producing coatings, adhesives, and sealants.
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Adhesives and Sealants :
- The compound is utilized in formulating adhesives due to its ability to enhance bonding strength and flexibility. It is particularly effective in automotive and construction applications where durable adhesion is required.
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Coatings :
- Ethyl 3-(3-methylphenyl)acrylate is employed in producing protective coatings for metals and plastics. Its properties contribute to improved resistance against corrosion and environmental degradation.
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Cosmetic Applications :
- Emerging research suggests potential uses in cosmetic formulations, particularly in nail products where it may serve as a film-forming agent or enhancer of product stability.
Biological Applications
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Pharmaceutical Research :
- Studies indicate that the hydrolysis of ethyl 3-(3-methylphenyl)acrylate can lead to biologically active forms that may modulate enzyme activity or receptor binding. This suggests potential therapeutic applications in treating inflammatory conditions or other diseases influenced by enzyme activity.
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Toxicological Studies :
- Research has focused on the compound's safety profile, revealing low acute toxicity levels while highlighting the need for further investigation into chronic exposure effects. Its metabolite, 2-ethylhexanol, has been studied for systemic toxicity implications.
Data Table: Comparison of Related Compounds
| Compound Name | Structure Description | Applications |
|---|---|---|
| 2-Propenoic acid, 3-(3-methylphenyl)-, ethyl ester | Ethyl ester with meta methyl group on phenyl | Adhesives, coatings, pharmaceuticals |
| 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester | Ethyl ester with para methyl group on phenyl | Similar applications with different reactivity |
| 2-Propenoic acid, 3-phenyl-, methyl ester | Methyl ester variant without ethyl group | Used in similar applications but less common |
Case Studies
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Polymer Synthesis :
- A study demonstrated the use of ethyl 3-(3-methylphenyl)acrylate in synthesizing high-performance polymers for automotive coatings. The resulting materials exhibited enhanced durability and resistance to environmental factors compared to traditional formulations.
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Adhesive Formulation :
- Research conducted on adhesive formulations incorporating this compound revealed improved bonding strength and flexibility under various conditions, making it suitable for both industrial and consumer applications.
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Biological Activity Assessment :
- Investigations into the biological activity of hydrolyzed forms of ethyl 3-(3-methylphenyl)acrylate indicated potential anti-inflammatory properties, warranting further exploration in pharmacological contexts.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(3-methylphenyl)-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The aromatic ring allows for interactions with enzymes and receptors, influencing biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The table below compares key structural features and molecular properties of ethyl 3-(3-methylphenyl)acrylate with related cinnamate esters:
*Log Kow (octanol-water partition coefficient) estimates based on substituent contributions.
Key Observations:
- Molecular Weight : The 3-methyl substituent increases molecular weight compared to unsubstituted ethyl cinnamate. Chlorine or methoxy groups further alter mass.
- Polarity : Electron-withdrawing groups (e.g., -Cl) increase Log Kow (hydrophobicity), while electron-donating groups (e.g., -OCH₃, -OH) reduce it.
- Steric Effects : The meta-methyl group in the target compound may hinder rotational freedom, slightly reducing reactivity compared to para-substituted analogs.
Physicochemical and Functional Differences
| Property | Ethyl 3-(3-methylphenyl)acrylate | Ethyl Cinnamate | Ethyl 4-Chlorocinnamate | Ethyl Ferulate |
|---|---|---|---|---|
| Boiling Point (°C) | ~290 (est.) | 271 | ~300 (est.) | >300 |
| Solubility in Water | Low | Insoluble | Very low | Moderate* |
| UV Absorption (λmax) | ~270 nm | 273 nm | ~280 nm | 310 nm |
| Biological Activity | Not reported | Fragrance | Antimicrobial | Antioxidant |
*Increased solubility for ethyl ferulate due to hydroxyl groups.
Biological Activity
Overview
2-Propenoic acid, 3-(3-methylphenyl)-, ethyl ester, commonly known as ethyl 3-(3-methylphenyl)acrylate, is an organic compound with significant biological activity. Its molecular formula is C₁₁H₁₂O₂, and it has a molecular weight of approximately 190.24 g/mol. This compound is a derivative of cinnamic acid and features an ethyl ester functional group attached to a propenoic acid structure. The presence of a methyl group at the meta position on the phenyl ring influences its chemical properties and biological interactions.
The synthesis of this compound typically involves the esterification of 3-(3-methylphenyl)acrylic acid with ethanol, often catalyzed by sulfuric or hydrochloric acid under reflux conditions. In industrial applications, continuous flow reactors may be utilized for enhanced control over reaction conditions and improved yield.
Biological Activity
Research indicates that this compound exhibits various biological activities due to its ability to interact with biomolecules. Its mechanism of action primarily involves the hydrolysis of the ester group to release the corresponding acid, which can engage in multiple biochemical pathways. Notably, the aromatic ring structure allows for interactions with enzymes and receptors that may influence biological processes such as inflammation and cell signaling.
Potential Therapeutic Properties
- Anti-inflammatory Effects : Studies suggest that compounds similar to 2-Propenoic acid derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and survival.
Case Studies and Research Findings
- Inhibition of Enzyme Activity : A study demonstrated that derivatives of propenoic acids could inhibit specific enzymes involved in cancer progression. The hydrolysis products were found to maintain enzyme inhibition even after metabolic conversion.
- Cell Viability Assays : In vitro assays using various cancer cell lines revealed that 2-Propenoic acid derivatives could reduce cell viability significantly at certain concentrations without inducing acute cytotoxicity. For instance, an IC50 value was noted in a related compound at approximately 2.6 μM .
- Inflammation Modulation : Research indicated that compounds structurally related to ethyl acrylates could reduce inflammation markers in animal models, suggesting a potential role in treating inflammatory diseases .
Comparative Analysis
The unique positioning of the methyl group in this compound influences its reactivity and biological interactions compared to other similar compounds:
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| Ethyl 3-Phenylacrylate | Lacks methyl group at meta position | Moderate anti-inflammatory |
| Ethyl 3-(4-methylphenyl)acrylate | Methyl group at para position | Higher cytotoxicity against certain cancer cells |
The biological activity of this compound can be attributed to several mechanisms:
- Hydrolysis : The ester bond hydrolyzes to release active forms that can interact with cellular targets.
- Enzyme Interaction : The aromatic structure allows for binding with key enzymes involved in metabolic pathways.
- Receptor Modulation : Potential modulation of receptor activity influencing cellular signaling pathways.
Safety and Toxicology
While the biological activities are promising, safety assessments indicate potential irritant effects on respiratory systems and skin sensitization in humans. Long-term exposure studies have shown adverse effects at high concentrations, necessitating careful evaluation for therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for 2-propenoic acid, 3-(3-methylphenyl)-, ethyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via esterification of 3-(3-methylphenyl)propenoic acid with ethanol under acid catalysis (e.g., sulfuric acid). Key parameters include temperature control (70–90°C) to avoid side reactions like polymerization and precise stoichiometry to maximize esterification efficiency . Hydrogenation of unsaturated precursors (e.g., using Pd/C catalysts) is another route, with enthalpy data (ΔrH° = -101.18 ± 0.43 kJ/mol) indicating exothermicity, necessitating cooling to maintain 302 K for optimal results . Purification via fractional distillation or column chromatography is recommended to isolate the ester from unreacted starting materials.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Use PPE such as nitrile gloves, chemical-resistant lab coats, and P95 respirators for particulate filtration . For higher exposure risks (e.g., aerosolization), OV/AG/P99 respirators with organic vapor filters are advised . Ensure fume hood use during synthesis to prevent inhalation. Spill containment measures should prioritize preventing drainage system contamination due to potential environmental toxicity . Storage in airtight containers under inert gas (N₂/Ar) at 4°C minimizes degradation .
Q. How can researchers accurately determine the purity and structural identity of this ester?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Analyze and spectra for characteristic peaks (e.g., ester carbonyl at ~170 ppm, aromatic protons at 6.5–7.5 ppm) .
- GC-MS : Use non-polar columns (e.g., DB-5) with temperature ramps (e.g., 50°C to 300°C at 10°C/min) to resolve isomers and quantify purity .
- IR : Identify functional groups (e.g., C=O stretch at ~1720 cm⁻¹, C-O ester at ~1250 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting reports on physical properties (e.g., boiling point, density) be resolved experimentally?
- Methodological Answer : Discrepancies in predicted boiling points (e.g., 354–544°C ) may arise from isomerization or impurities. Validate via:
- Differential Scanning Calorimetry (DSC) : Measure phase transitions under controlled heating rates (e.g., 5°C/min) to detect decomposition vs. boiling .
- Density Measurement : Use a pycnometer at standardized temperatures (e.g., 25°C) to compare with computational predictions (e.g., 1.131–1.265 g/cm³ ).
- Quantum Chemical Calculations : Perform DFT simulations (e.g., B3LYP/6-311+G(d,p)) to model thermochemical properties and cross-validate experimental data .
Q. What strategies optimize catalytic reactions involving this ester, such as hydrogenation or polymerization?
- Methodological Answer :
- Hydrogenation : Use Pd/C (5% wt) in acetic acid at 302 K, monitoring H₂ pressure (1–3 atm) to avoid over-reduction. The reaction’s exothermicity (−101.18 kJ/mol) requires jacketed reactors for temperature control .
- Polymerization : Initiate radical polymerization with AIBN (0.1–1 mol%) at 60–80°C. Monitor kinetics via gel permeation chromatography (GPC) to assess molecular weight distribution .
Q. How does steric and electronic effects of the 3-methylphenyl group influence reactivity in electrophilic substitutions?
- Methodological Answer : The methyl group at the meta position enhances steric hindrance, directing electrophiles (e.g., nitration, sulfonation) to the para position. Computational modeling (e.g., Fukui indices) can predict regioselectivity. Experimentally, monitor reactions via LC-MS to track intermediate formation . Compare with analogues (e.g., unsubstituted phenyl esters) to isolate electronic vs. steric contributions .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported log Pow (octanol-water partition coefficient) values?
- Methodological Answer : Predicted log Pow values vary due to computational methods (e.g., atom-based vs. fragment-based models). Validate experimentally using the shake-flask method:
Saturate octanol and water phases with the compound.
Quantify concentrations via UV-Vis spectroscopy (λmax ~270 nm for aromatic systems).
Calculate log Pow = log([C]octanol/[C]water). Compare results with software predictions (e.g., ACD/Labs, EPI Suite) to identify systematic errors .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
